2-(4-Fluorobenzamido)propanoic acid
Overview
Description
2-(4-Fluorobenzamido)propanoic acid is an organic compound with the molecular formula C10H10FNO3 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-fluorobenzamido group
Mechanism of Action
Pharmacokinetics
Some general properties can be inferred from its structure and physicochemical properties :
- Absorption : The compound has a high gastrointestinal absorption .
- Distribution : It is likely to permeate the blood-brain barrier, indicating potential distribution to the brain .
- Metabolism : It is not a substrate for P-glycoprotein, which is often involved in drug-drug interactions .
- Excretion : The specific route of excretion is not known .
Result of Action
The molecular and cellular effects of 2-(4-Fluorobenzamido)propanoic acid’s action are currently unknown
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high GI absorption and is BBB permeant . This suggests that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, indicating potential interactions with various enzymes, proteins, and other biomolecules in the body .
Cellular Effects
Based on its physicochemical properties, it can be hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzamido)propanoic acid typically involves the reaction of 4-fluorobenzoic acid with alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: The fluorine atom in the benzamido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamido derivatives.
Scientific Research Applications
2-(4-Fluorobenzamido)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid: A thiazole derivative with similar structural features but different biological activities.
Propanoic acid: A simpler carboxylic acid with different chemical properties and applications.
Uniqueness
2-(4-Fluorobenzamido)propanoic acid is unique due to the presence of the 4-fluorobenzamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICKYTLEGMVQTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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